molecular formula C32H59N7O10 B14223314 L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid CAS No. 502188-21-8

L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid

Cat. No.: B14223314
CAS No.: 502188-21-8
M. Wt: 701.9 g/mol
InChI Key: SDIGCIFWRQBNGW-DGSLROOUSA-N
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Description

L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid is a complex peptide compound composed of six amino acids: lysine, threonine, valine, isoleucine (twice), and glutamic acid. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including protein synthesis, enzyme function, and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to ensure precision and efficiency. The process is optimized to maintain high purity and yield, with rigorous quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the side chains of amino acids like lysine and threonine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid side chains can participate in substitution reactions, particularly at the lysine residue.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a component of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various cellular pathways, including those involved in metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-alanyl-L-glutamine dipeptide: Another peptide with distinct biological functions.

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A longer peptide with more complex functions.

Uniqueness

L-Lysyl-L-threonyl-L-valyl-L-isoleucyl-L-isoleucyl-L-glutamic acid is unique due to its specific sequence and the presence of two isoleucine residues. This composition can confer distinct structural and functional properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

502188-21-8

Molecular Formula

C32H59N7O10

Molecular Weight

701.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C32H59N7O10/c1-8-17(5)24(29(45)35-21(32(48)49)13-14-22(41)42)38-30(46)25(18(6)9-2)37-28(44)23(16(3)4)36-31(47)26(19(7)40)39-27(43)20(34)12-10-11-15-33/h16-21,23-26,40H,8-15,33-34H2,1-7H3,(H,35,45)(H,36,47)(H,37,44)(H,38,46)(H,39,43)(H,41,42)(H,48,49)/t17-,18-,19+,20-,21-,23-,24-,25-,26-/m0/s1

InChI Key

SDIGCIFWRQBNGW-DGSLROOUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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